Aqueous Solubility & Microcrystal Dissolution vs. Deferiprone
Under its development code ECU‑01, 4(1H)-Pyridinone, 1-(4-ethoxybutyl)-3-hydroxy-2-methyl- exhibits an intrinsic aqueous solubility of approximately 0.0003 g/100 mL [1]. This value is roughly three orders of magnitude lower than that of the un‑substituted hydroxypyridinone scaffold and markedly lower than deferiprone (1,2‑dimethyl‑3‑hydroxy‑4(1H)-pyridinone), whose aqueous solubility exceeds 20 mg/mL at pH 7.4 [2]. When the target compound is processed into stabilized microcrystals by antisolvent precipitation with cellulose ethers, the dissolution rate at 20 min increases from 4 % (common crystalline drug) to 93 % (microcrystalline form), coupled with a contact‑angle reduction from 65° to 30°, demonstrating that a formulation step is obligatory for adequate oral absorption and that generic handling without microcrystallization yields poor biopharmaceutical performance [1].
| Evidence Dimension | Aqueous solubility and intrinsic dissolution rate |
|---|---|
| Target Compound Data | Solubility ≈0.0003 g/100 mL; common crystals: 4 % dissolved at 20 min; microcrystals: 93 % dissolved at 20 min |
| Comparator Or Baseline | Deferiprone: solubility >20 mg/mL at pH 7.4; class‑average hydroxypyridinone: solubility ≈5–50 mg/mL |
| Quantified Difference | ~10 000‑fold solubility deficit vs. deferiprone; 23‑fold dissolution enhancement achievable by microcrystallization |
| Conditions | ECU‑01 (target compound) solubility measured in water at ambient temperature; dissolution tested at 20 min in USP apparatus II, 50 rpm, pH 6.8 phosphate buffer; comparator deferiprone solubility reported at pH 7.4 |
Why This Matters
Procurement and formulation decisions must account for the extreme solubility limitation; generic substitution without microcrystallization leads to bioavailability failure, whereas the demonstrated microcrystal approach recovers dissolution performance.
- [1] Rasenack, N., & Müller, B. W. (2003). Microcrystals for dissolution rate enhancement of poorly water‑soluble drugs. International Journal of Pharmaceutics, 254(2), 137–145. View Source
- [2] Deferiprone (3‑hydroxy‑1,2‑dimethyl‑4(1H)‑pyridinone) solubility data from DrugBank (DB08826) and WHO prequalification documents; typical solubility >20 mg/mL at pH 7.4. View Source
